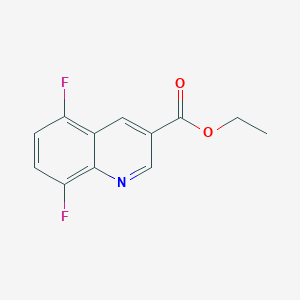

Ethyl 5,8-difluoroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C12H9F2NO2 and a molecular weight of 237.20 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Méthodes De Préparation

The synthesis of ethyl 5,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of fluorinated anilines and ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . Industrial production methods often involve large-scale cyclization reactions, utilizing optimized conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Ethyl 5,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Ethyl 5,8-difluoroquinoline-3-carboxylate is characterized by the presence of two fluorine atoms at the 5 and 8 positions of the quinoline ring and an ethyl ester group attached to the carboxylic acid at the 3 position. Its molecular formula is C12H9F2NO2 with a molecular weight of 237.21 g/mol. The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : With lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution where fluorine atoms can be replaced under suitable conditions.

These reactions highlight its versatility as a building block for synthesizing more complex fluorinated quinoline derivatives, which are valuable in material science and catalysis.

Chemistry

This compound serves as a critical building block in synthesizing more complex compounds. It has been used to develop various fluorinated quinoline derivatives that exhibit enhanced chemical properties suitable for advanced materials and catalysts .

Biology

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves inhibition of bacterial DNA gyrase, making it a candidate for antibiotic development.

- Antitumor Activity : Studies have shown potential interactions with human cancer cell lines, suggesting avenues for therapeutic development against cancer.

- Anti-inflammatory Properties : Preliminary research points toward its potential in reducing inflammation, although further studies are needed to confirm these effects.

Medicine

In the pharmaceutical domain, this compound is being investigated for its potential as a lead compound in drug development. Its fluorinated structure contributes to enhanced biological activity and stability compared to non-fluorinated counterparts. This compound's derivatives are being explored for their ability to target specific biological pathways involved in disease processes.

Industrial Applications

This compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing new formulations that require enhanced stability and efficacy .

Case Studies

- Antibacterial Efficacy : A study conducted on derivatives of this compound demonstrated significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to measure zones of inhibition compared to standard antibiotics like ciprofloxacin .

- Anticancer Activity : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines through specific molecular interactions. Molecular docking simulations suggested effective binding with targets involved in cancer progression.

Mécanisme D'action

The mechanism of action of ethyl 5,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Comparaison Avec Des Composés Similaires

Ethyl 5,8-difluoroquinoline-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5,7-difluoroquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.

Ethyl 6,8-difluoroquinoline-3-carboxylate: Another closely related compound with different fluorine substitution patterns, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Activité Biologique

Ethyl 5,8-difluoroquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, recognized for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10F2N2O2 and a molecular weight of approximately 250.22 g/mol. The presence of fluorine atoms at the 5 and 8 positions of the quinoline ring enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Naveenkumar Reddy et al. demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was tested using the agar diffusion method, revealing zones of inhibition comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Ciprofloxacin) (mm) |

|---|---|---|

| E. coli ATCC 8739 | 18 | 20 |

| S. aureus ATCC 6538 | 17 | 19 |

The results suggest that modifications in the quinoline structure significantly influence the antimicrobial efficacy, with fluorine substituents playing a critical role in enhancing activity against pathogenic bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

A notable study reported that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 100 µM:

| Concentration (µM) | MCF-7 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 10 | 85 | 80 |

| 50 | 60 | 55 |

| 100 | 30 | 25 |

These findings indicate that higher concentrations lead to increased cytotoxicity against cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the use of this compound as a potential treatment for infections caused by resistant bacterial strains. Results indicated a promising reduction in bacterial load in infected tissue samples after treatment.

- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in tumor regression and improved survival rates compared to control groups .

Propriétés

IUPAC Name |

ethyl 5,8-difluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-5-8-9(13)3-4-10(14)11(8)15-6-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJHSKWELCYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.